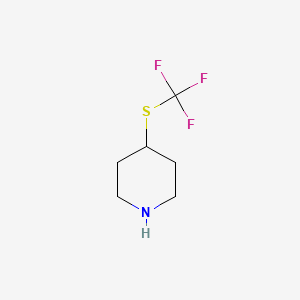
3-(Trifluoromethoxy)-1H-pyridine-2-thione, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)-1H-pyridine-2-thione (hereafter referred to as TFMPT) is an organic compound containing a pyridine ring, an oxygen atom, and a sulfur atom. It is a colorless, volatile liquid with a faint odor and a melting point of -7.6°C. TFMPT has a variety of applications in scientific research, including use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
Scientific Research Applications
TFMPT is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, it has been used in the synthesis of various organic compounds, such as amides, esters, and heterocycles. TFMPT has also been used in the synthesis of drugs, such as anticonvulsants, analgesics, and anti-inflammatory agents.
Mechanism of Action
TFMPT acts as an electron-donating ligand in coordination chemistry, where it binds to transition metals to form complexes. The electron-donating properties of TFMPT make it useful for catalyzing a variety of organic reactions, such as nucleophilic substitution reactions, electrophilic addition reactions, and redox reactions. In addition, TFMPT can also act as an electron-withdrawing ligand, which can be used to stabilize reactive intermediates in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPT are not yet fully understood. However, some studies have suggested that TFMPT may have potential therapeutic applications, such as in the treatment of cancer and other diseases. In addition, TFMPT has been shown to have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of neurological diseases.
Advantages and Limitations for Lab Experiments
The advantages of using TFMPT in lab experiments include its low cost, its availability, and its ease of use. In addition, TFMPT is relatively stable and can be stored for long periods of time without degrading. The main limitation of using TFMPT in lab experiments is its volatility, which can make it difficult to work with.
Future Directions
The potential future directions for TFMPT research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into its use as a catalyst and reagent in organic synthesis could lead to the development of new and more efficient methods for synthesizing organic compounds. Finally, further research into its use as a ligand in coordination chemistry could lead to the development of new and more efficient methods for synthesizing coordination compounds.
Synthesis Methods
The synthesis of TFMPT begins with the reaction of 1-fluoro-3-methoxybenzene and 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide and yields TFMPT as the product. The reaction is typically carried out in an aqueous solution at a temperature of 60-90°C. The reaction is relatively simple and can be completed in a few hours.
properties
IUPAC Name |
3-(trifluoromethoxy)-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)11-4-2-1-3-10-5(4)12/h1-3H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZOOKSIZVPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)-1H-pyridine-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


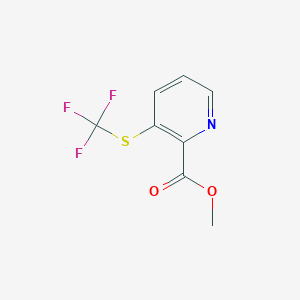

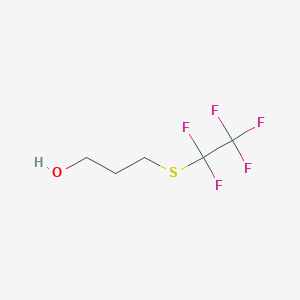
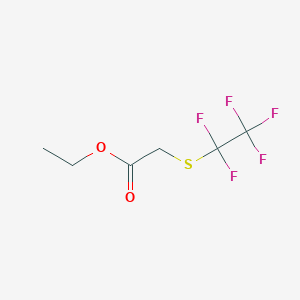
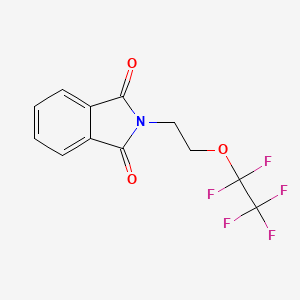
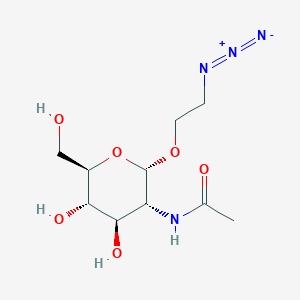
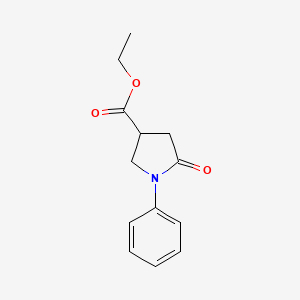
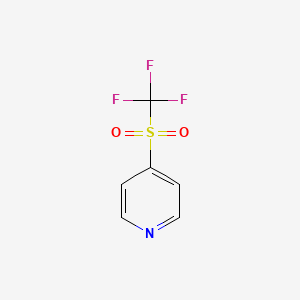
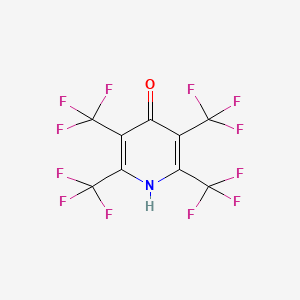
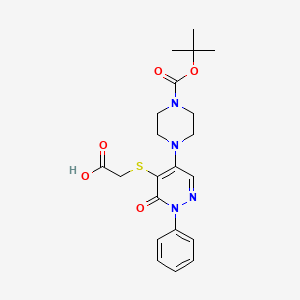
![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)

